4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid
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Overview
Description
4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid is a chemical compound that features a difluoromethyl group, a nitro group, and a pyrazole ring
Preparation Methods
The synthesis of 4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.
Butanoic acid attachment: The final step involves the attachment of the butanoic acid moiety, which can be achieved through esterification followed by hydrolysis.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield, as well as to ensure better control over reaction conditions .
Chemical Reactions Analysis
4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Coupling Reactions: The pyrazole ring can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid has several applications in scientific research:
Pharmaceuticals: The compound’s unique structural features make it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Agrochemicals: It can be used as an intermediate in the synthesis of herbicides and pesticides, leveraging its ability to interact with biological targets in plants.
Materials Science: The compound’s difluoromethyl group can enhance the stability and performance of materials, making it useful in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The pyrazole ring provides a stable scaffold that can interact with various biological pathways .
Comparison with Similar Compounds
Similar compounds to 4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid include:
3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid: This compound shares a similar structure but differs in the position of the difluoromethyl group.
2-(Difluoromethyl)-4-nitropyrazole: This compound lacks the butanoic acid moiety but retains the core pyrazole structure with a difluoromethyl and nitro group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4/c1-5-8(14(17)18)7(9(10)11)12-13(5)4-2-3-6(15)16/h9H,2-4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUBIMBGODSHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)O)C(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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